4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Catalog No.
S669403
CAS No.
78027-00-6
M.F
C7H7N5S
M. Wt
193.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

CAS Number

78027-00-6

Product Name

4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

IUPAC Name

4-amino-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

Molecular Formula

C7H7N5S

Molecular Weight

193.23 g/mol

InChI

InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-2-1-3-9-4-5/h1-4H,8H2,(H,11,13)

InChI Key

PMSNUXITFAAPEK-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N

4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound characterized by its unique molecular structure, which includes a pyridinyl group and a thiol functional group. Its molecular formula is C7H7N5SC_7H_7N_5S, with a molecular weight of 193.23 g/mol. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and coordination chemistry, particularly as a ligand in metal complexes .

  • Information on the mechanism of action of APT is limited in publicly available scientific research.
  • As with most chemicals, it's advisable to handle APT with care following general laboratory safety guidelines.
  • Specific hazard information for APT is not available in scientific databases. However, due to the presence of the thiol group, it's likely APT may have similar hazards as other thiols, such as unpleasant odor and potential for skin irritation [].

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction: The nitro group in derivatives can be reduced to amines.
  • Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
  • Substitution: Nucleophilic substitution reactions often utilize reagents like alkyl halides or acyl chlorides under basic conditions .

The compound exhibits notable biological activity, particularly in its interaction with enzymes and proteins. It has been shown to modulate various cellular processes, including:

  • Cell Signaling: Influences pathways by binding to specific proteins or enzymes, altering their function.
  • Gene Expression: Can affect the expression levels of certain genes through its biochemical interactions.
  • Metabolic Processes: Impacts cellular metabolism by interacting with key metabolic enzymes .

Synthetic Routes and Reaction Conditions

One common synthesis method involves the condensation of 4-amino-5-(pyridin-3-yl)-4H-[1,2,4]triazole-3-thiol with equimolar amounts of 5-nitrosalicylaldehyde in methanol, yielding the desired compound with an approximate yield of 85% .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the aforementioned synthesis can be scaled up with appropriate optimization of reaction conditions and purification processes.

4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol has diverse applications:

  • Coordination Chemistry: Acts as a bidentate ligand for transition metals, forming stable complexes that are useful in catalysis and materials science.
  • Medicinal Chemistry: Potentially serves as a scaffold for developing new pharmaceuticals due to its biological activity against various targets .

Research indicates that this compound interacts effectively with transition metal complexes. Studies have characterized its coordination behavior with metals such as nickel(II), copper(II), zinc(II), cadmium(II), and tin(II), highlighting its role as a versatile ligand . These interactions may enhance the biological activity of metal complexes, making them suitable for therapeutic applications.

Similar Compounds

Compound NameStructural Features
4-Amino-5-phenyl-4H-[1,2,4]triazole-3-thiolContains a phenyl group instead of pyridinyl
4-Amino-3,5-di-2-pyridyl-4H-[1,2,4]triazoleContains two pyridyl groups
3-Amino-1,2,4-triazoleLacks the pyridinyl group

Uniqueness

The uniqueness of 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol lies in its combination of a pyridinyl group and a thiol group. This configuration provides distinct coordination chemistry and biological activity. Its ability to form stable metal complexes and inhibit specific enzymes makes it particularly valuable in various research fields compared to other similar compounds .

XLogP3

-0.2

Wikipedia

4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Dates

Last modified: 08-15-2023

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